6-bromo-1-(trifluoromethyl)-1H-indole
Description
Properties
CAS No. |
2763780-52-3 |
|---|---|
Molecular Formula |
C9H5BrF3N |
Molecular Weight |
264 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
6-bromo-1-(trifluoromethyl)-1H-indole chemical structure and properties
The following technical guide details the structure, synthesis, and properties of 6-bromo-1-(trifluoromethyl)-1H-indole . This compound represents a specialized class of N-trifluoromethylated heterocycles, distinct from the more common C-trifluoromethyl isomers. Its design combines the metabolic robustness of the
N-Trifluoromethylation Strategies and Pharmacophore Profiling
Executive Summary
6-bromo-1-(trifluoromethyl)-1H-indole is a high-value heterocyclic scaffold in modern drug discovery. Unlike standard N-alkyl indoles, the N-trifluoromethyl (
This guide outlines the structural rationale, validated synthetic protocols, and physicochemical properties of this scaffold.[1]
Chemical Structure & Electronic Profile
Structural Specifications
-
IUPAC Name: 6-bromo-1-(trifluoromethyl)-1H-indole
-
Molecular Formula:
[2][3][4][5] -
Key Features:
-
Bond: Characterized by a shortened bond length (~1.37–1.38 Å) compared to
(~1.46 Å), indicative of partial double-bond character and hyperconjugation. -
C6-Bromine: Located at the distinct "distal" position relative to the nitrogen, minimizing steric interference during functionalization at C2 or C3.
-
Bond: Characterized by a shortened bond length (~1.37–1.38 Å) compared to
Electronic Properties
The
-
Dipole Moment: The strong electronegativity of the
group inverts the typical dipole vector of the indole nitrogen, reducing the nucleophilicity of the indole ring. -
pKa Modulation: While standard indoles are very weak acids, the
substitution effectively removes the N-H acidity. However, it renders the C2 proton slightly more acidic due to inductive effects, facilitating C2-lithiation/functionalization. -
Metabolic Stability: The
motif blocks the common metabolic route of N-dealkylation and suppresses oxidation of the electron-rich indole core by cytochrome P450 enzymes.
Synthetic Methodologies
Direct trifluoromethylation of secondary amines (or indoles) is historically challenging due to the instability of
Primary Route: Fischer Indole Synthesis via N-CF3 Hydrazines
This pathway circumvents the instability of direct N-trifluoromethylation by installing the
Step-by-Step Protocol:
-
Formation of Carbamic Fluoride: Start with 3-bromophenyl isocyanate. Treat with
or in situ fluoride sources to generate the corresponding carbamic fluoride. -
Synthesis of N-CF3 Hydrazine: React the carbamic fluoride with
. A Curtius-type rearrangement ensues, followed by hydrolysis, yielding 1-(3-bromophenyl)-1-(trifluoromethyl)hydrazine . -
Fischer Cyclization: Condense the hydrazine with acetaldehyde (or an acetaldehyde equivalent like vinyl ether) under acidic conditions (
or ).-
Regioselectivity Note: Cyclization of meta-substituted hydrazines (3-bromo) typically yields a mixture of 4-bromo and 6-bromo isomers. Isomer separation via column chromatography is required to isolate the target 6-bromo-1-(trifluoromethyl)-1H-indole .
-
Alternative Route: Cyclization of Isothiocyanates
A transition-metal-catalyzed approach (Zheng et al.) offers an alternative if the specific hydrazine is difficult to isolate.
-
Precursor: 2-alkynyl-5-bromoaniline.
-
Reagent:
(Silver trifluoromethanethiolate) or similar electrophilic sources. -
Mechanism: Desulfurizing fluorination/cyclization cascade.
Synthetic Workflow Diagram
The following diagram illustrates the Schoenebeck Strategy, which is currently the most robust method for accessing this scaffold.
Caption: Synthesis of 6-bromo-1-(trifluoromethyl)-1H-indole via the Schoenebeck N-CF3 hydrazine method.
Physicochemical & Pharmacological Properties[1][7][8]
The incorporation of the
| Property | Standard Indole (N-H) | N-Methyl Indole (N-Me) | N-CF3 Indole (Target) | Impact on Drug Design |
| LogP (Lipophilicity) | ~2.1 | ~2.6 | ~3.4 - 3.8 | Significantly increases membrane permeability; may require formulation aid. |
| H-Bond Donor (HBD) | 1 | 0 | 0 | Removes H-bond donor capability; improves blood-brain barrier (BBB) penetration. |
| Electronic Character | Electron-Rich | Electron-Rich | Electron-Deficient | Resists oxidative metabolism (CYP450); reduces "metabolic soft spots." |
| Stability (Hydrolytic) | Stable | Stable | High | The N-CF3 bond is robust against strong acids and bases (unlike N-acyl). |
Functionalization (The 6-Bromo Handle)
The 6-bromo substituent is chemically orthogonal to the
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.
-
Buchwald-Hartwig Amination: Introduces amine side chains.
-
Heck Reaction: Installs vinyl groups.
Protocol Note: The electron-deficient nature of the
References
-
Schoenebeck, F., et al. (2020). "N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives." Angewandte Chemie International Edition. Describes the foundational synthesis of N-CF3 indoles via hydrazines.
-
Zheng, C., et al. (2024). "Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles." Royal Society of Chemistry. Alternative synthesis via isothiocyanates.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Context on metabolic stability of N-CF3.
-
PubChem Compound Summary. "6-Bromoindole." (Used for baseline properties of the core scaffold).
Sources
N-trifluoromethyl indole derivatives in medicinal chemistry
Strategic Deployment of -Trifluoromethyl Indoles in Medicinal Chemistry
Executive Summary: The -CF Paradigm
In medicinal chemistry, the indole scaffold is ubiquitous, yet its nitrogen atom (
Historically,
This guide outlines the specific utility of
Physicochemical Profile & SAR Implications[1][2][3][4][5][6]
The
Comparative Properties Table
The following data compares the
| Property | Impact on Drug Design | |||
| Hammett | 0.00 | -0.17 | +0.65 (est.) | Strong EWG; reduces electron density at C3, lowering oxidation potential. |
| Lipophilicity ( | Ref | +0.5 | +1.1 to +1.4 | Significant lipophilicity boost; enhances membrane permeability (Caco-2). |
| Metabolic Stability | Phase II (Gluc.) | Low (N-dealkylation) | High | Blocks |
| Steric Bulk (V | ~3 | 23.6 | 42.5 | Bioisostere for |
| Geometry | Planar | Planar | Pyramidal | The |
Electronic Effects on the Scaffold
The strong electron-withdrawing nature of the
-
C3 Reactivity: Nucleophilicity at C3 is reduced. This stabilizes the ring against oxidative degradation but may require harsher conditions for downstream functionalization (e.g., halogenation).
-
pKa Modulation: While the indole nitrogen is not basic, the
-CF group affects the acidity of neighboring protons and the basicity of substituents at C3 (e.g., tryptamine derivatives).
Synthetic Methodologies: The "De Novo" Requirement
Critical Technical Note: Unlike
Successful synthesis requires constructing the indole ring with the CF
Method A: The Schoenebeck Protocol (Hydrazine Route)
This is the most robust method for generating diverse
Mechanism Visualization:
Figure 1: The Schoenebeck strategy utilizes a Curtius-type rearrangement to access the elusive N-CF3 hydrazine, which is stable enough to endure the harsh acid conditions of the Fischer synthesis.
Method B: The Tsui Protocol (Domino Cyclization)
An alternative approach involves the copper-mediated trifluoromethylation/cyclization of 2-alkynylanilines. This is a "one-pot" method suitable for 2-substituted indoles.[5]
-
Reagents: 2-alkynylaniline + CuCF
(generated in situ from fluoroform-derived precursors). -
Mechanism: Tandem
-trifluoromethylation and 5-endo-dig cyclization. -
Limitation: Requires ortho-alkynyl aniline precursors; less general than the Fischer approach for complex core diversification.
Detailed Experimental Protocol
Target: Synthesis of 2-Phenyl-
Phase 1: Synthesis of -CF Phenylhydrazine
-
Precursor: Begin with Phenyl carbamic fluoride (prepared from isocyanate + AgF or similar).
-
Azidation: Treat carbamic fluoride (1.0 equiv) with NaN
(1.5 equiv) in THF at 0°C. Stir for 2 hours. -
Rearrangement: Add water to the reaction mixture and heat to reflux (Curtius-type rearrangement). The intermediate isocyanate is trapped by fluoride/water to generate the
-CF hydrazine. -
Isolation: Extract with Et
O. The -CF phenylhydrazine is stable and can be purified by column chromatography (unlike standard unstable -CF amines).
Phase 2: Fischer Indole Cyclization[5]
-
Condensation: Dissolve
-CF phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol) in MeOH (5 mL). -
Acid Catalysis: Add conc. H
SO (2.0 equiv) dropwise. -
Cyclization: Heat the mixture to 80°C for 4 hours.
-
Workup: Cool to RT, neutralize with sat. NaHCO
, extract with EtOAc. -
Purification: Silica gel chromatography (Hex/EtOAc).
-
Yield: Typically 60-85%.
-
Validation:
F NMR will show a singlet around -56 to -60 ppm.
-
Strategic Recommendations for Drug Discovery
When to Deploy -CF Indoles:
-
Metabolic Blocking: If your lead compound suffers from rapid
-demethylation or -oxidation, replace -Me with -CF . The C-F bond strength (approx. 116 kcal/mol) renders it inert to oxidative cleavage. -
Permeability Issues: If a polar indole NH is causing poor BBB penetration or low passive absorption,
-CF provides a massive lipophilicity boost ( LogP > +1.0) without the metabolic liability of a large alkyl chain. -
Selectivity Tuning: The increased steric bulk (similar to
Pr) and altered electronics can induce selectivity between receptor subtypes (e.g., GPCRs) by exploiting distinct hydrophobic pockets.
Stability Warning
While
References
-
Schoenebeck, F., et al. (2020).[6][3][4][7] "
-Trifluoromethyl Hydrazines, Indoles and Their Derivatives".[6][3][4][8] Angewandte Chemie International Edition. -
Tsui, G. C., et al. (2018).[5] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines". Organic Letters.
-
Schiesser, et al. (2020).[3][4][7][9] "
-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox". Journal of Medicinal Chemistry. -
Beier, P., et al. (2023).[4] "Rhodium(II)-catalyzed transannulation approach to
-fluoroalkylated indoles". Organic & Biomolecular Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]
- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 6. N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
6-bromo-1-(trifluoromethyl)-1H-indole CAS number and suppliers
Target Class:
Executive Summary & Compound Identity
6-Bromo-1-(trifluoromethyl)-1H-indole represents a high-value, non-canonical scaffold in modern medicinal chemistry. Unlike the common
Historically,
Chemical Data Table
| Property | Specification |
| Chemical Name | 6-Bromo-1-(trifluoromethyl)-1H-indole |
| CAS Number | Not Listed (Custom Synthesis Target)* |
| Analogous CAS | 2763776-45-8 (3-Bromo-1-(trifluoromethyl)-1H-indole) |
| Molecular Formula | C |
| Molecular Weight | 264.04 g/mol |
| Predicted LogP | ~4.2 (Highly Lipophilic) |
| Electronic Effect | Strong |
*Note: While the 3-bromo isomer is cataloged, the 6-bromo isomer typically requires custom synthesis. See Section 4 for procurement strategies.
Technical Rationale: Why -CF ?
Expert Insight: In drug design, replacing an
-
Metabolic Blocking: The C-F bond strength (116 kcal/mol) renders the
-CF group resistant to oxidative demethylation by cytochrome P450s, a common clearance pathway for -methyl indoles. -
pKa Modulation: The strong electron-withdrawing nature of the CF
group significantly reduces the electron density of the indole ring, making it less susceptible to oxidative metabolism at the C2/C3 positions. -
Lipophilicity: The
-CF moiety increases lipophilicity ( logP +1.0 vs. -Me), potentially improving blood-brain barrier (BBB) penetration.
Synthesis Protocol: The -CF Hydrazine Route
Challenge: Direct trifluoromethylation of 6-bromoindole using Togni reagents or radical sources selectively targets C2 or C3, not N1.
Solution: The indole core must be constructed around a pre-existing
Step-by-Step Methodology
Precursor: 3-Bromophenyl isothiocyanate (Commercial)
Stage 1: Formation of
-CF
Hydrazine (The "Schoenebeck" Protocol)
Rationale: This method avoids the use of ozone-depleting CF
-
Fluorination: Treat 3-bromophenyl isothiocyanate with AgF (3.0 equiv) in MeCN to generate the carbamoyl fluoride .
-
Azidation: React the crude carbamoyl fluoride with TMS-N
or NaN to form the carbamoyl azide . -
Curtius-Type Rearrangement: Heat the carbamoyl azide in aqueous THF. The intermediate undergoes rearrangement and hydrolysis to yield (3-bromophenyl)(trifluoromethyl)hydrazine .
-
Critical Control Point: Ensure strictly anhydrous conditions during the AgF step to prevent premature hydrolysis.
-
Stage 2: Regioselective Fischer Indole Synthesis
Rationale: 3-substituted hydrazines yield a mixture of 4- and 6-substituted indoles. Optimization of the acid catalyst is required for regioselectivity.
-
Condensation: React (3-bromophenyl)(trifluoromethyl)hydrazine with acetaldehyde (or a surrogate like vinyl ethyl ether) to form the hydrazone.
-
Cyclization: Treat the hydrazone with a Lewis acid (ZnCl
or polyphosphoric acid) at 80-100°C. -
Purification: The cyclization of the meta-substituted hydrazine will produce two isomers:
-
4-Bromo-1-(trifluoromethyl)indole (Minor)
-
6-Bromo-1-(trifluoromethyl)indole (Major - typically favored due to steric hindrance at the ortho position during the rearrangement).
-
-
Separation: Isolate the 6-bromo isomer via silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via the modified Fischer Indole strategy. Note the regiochemical divergence at the final cyclization step.
Procurement & Suppliers
Since 6-bromo-1-(trifluoromethyl)-1H-indole is not yet a commodity chemical, "off-the-shelf" ordering is unlikely. You must approach suppliers with a Custom Synthesis (FTE/FFS) request.
Recommended Procurement Strategy:
-
Primary Target: Request synthesis from CROs specializing in fluorine chemistry .
-
Reference Compound: Cite the 3-bromo analog (CAS 2763776-45-8) to demonstrate feasibility.
Verified Custom Synthesis Suppliers (Fluorine Specialists):
| Supplier | Specialty | Region |
| ChemScene | Known for cataloging rare 1-(CF | Global/USA |
| Ambeed | Extensive catalog of bromo-indoles; amenable to custom requests.[1] | USA |
| BLDpharm | Lists the 3-bromo analog; likely has the precursor hydrazine. | Global/China |
| SynQuest Labs | US-based specialist in fluorinated building blocks. | USA |
Actionable Advice: When requesting a quote, specify "Synthesis via the N-trifluoromethyl hydrazine route" to ensure the CRO understands the stability requirements of the N-CF
References
-
Bouayad-Gervais, S., Scattolin, T., & Schoenebeck, F. (2020).[3] N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(29), 11908–11912. [Link]
-
Schiesser, S., et al. (2020).[3] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076–13089. [Link]
-
Chemsrc. (2025). 3-bromo-1-(trifluoromethyl)-1H-indole (CAS 2763776-45-8) Entry. [Link][4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. FCKeditor - Resources Browser [aggieaccess.cameron.edu]
- 3. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]
- 4. 2763776-45-8_3-bromo-1-(trifluoromethyl)-1H-indoleCAS号:2763776-45-8_3-bromo-1-(trifluoromethyl)-1H-indole【结构式 性质 英文】 - 化源网 [chemsrc.com]
Fluorine-Scanning the Indole Scaffold: 6-Bromoindole vs. 6-Bromo-N-trifluoromethylindole
Executive Summary
This technical guide provides a comparative analysis of 6-bromoindole and its fluorinated congener, 6-bromo-N-trifluoromethylindole . While the former is a ubiquitous scaffold in medicinal chemistry, the latter represents a "privileged" but synthetically demanding modification. The introduction of the
This guide is structured to assist medicinal chemists in evaluating the
Part 1: Physicochemical Divergence
The transition from
Comparative Property Matrix
| Property | 6-Bromoindole ( | 6-Bromo-N-trifluoromethylindole ( | Impact on Drug Design |
| H-Bonding | Strong Donor (HBD) | None (HBD Ablated) | Eliminates interaction with backbone carbonyls; improves membrane permeability. |
| Basicity (Lone Pair) | Delocalized into ring (Aromatic) | Strongly withdrawn by | |
| Lipophilicity ( | Baseline | +1.2 to +1.5 units | Drastic increase in lipophilicity; potential solubility liability. |
| Metabolic Stability | Susceptible to N-glucuronidation | Blocked | Prevents Phase II conjugation at Nitrogen. |
| Electronic Nature | Electron-Rich (Nucleophilic C3) | Electron-Deficient | Deactivates C3 towards electrophilic attack; activates C6-Br for oxidative addition. |
| Geometry | Planar ( | Slightly Pyramidalized ( | The |
The "Fluorine Effect" on Geometry
Unlike
-
Consequence: The vector of the C6-Bromine substituent may shift slightly relative to the binding pocket coordinates compared to the parent indole.
Part 2: Synthetic Access (The Core Challenge)
Critical Technical Note: Unlike simple alkylation (e.g., using MeI/NaH), you cannot easily synthesize 6-bromo-N-trifluoromethylindole via direct electrophilic trifluoromethylation of 6-bromoindole. The
Recommended Protocol: The most robust, scalable method is the De Novo Synthesis approach, building the indole ring after installing the
Protocol: De Novo Synthesis via N-CF3 Hydrazines (Schoenebeck Method)
This method is preferred for its high regiocontrol and ability to tolerate the bromine handle.
Step 1: Formation of N-CF3 Hydrazine
-
Start: 3-Bromophenylhydrazine (or protected variant).
-
Reagent: Use a radical trifluoromethylation source or convert to a carbamoyl azide followed by Curtius-type rearrangement if starting from an acid.
-
Key Transformation: Schoenebeck's Protocol utilizes the conversion of isothiocyanates or carbamoyl fluorides to access stable
hydrazines.
Step 2: Fischer Indole Cyclization
-
Reactants:
-trifluoromethyl-(3-bromophenyl)hydrazine + Acetaldehyde (or ketone equivalent). -
Solvent/Catalyst: 4%
in 1,4-Dioxane or AcOH. -
Conditions: Heat to 90°C for 4-12 hours.
-
Mechanism: The strong EWG nature of
does not prevent the [3,3]-sigmatropic rearrangement, making this a viable route.
Visualization: Synthetic Workflow
Caption: De Novo synthesis pathway via N-CF3 hydrazine intermediates, bypassing the difficult direct N-trifluoromethylation of the indole core.
Part 3: Reactivity & Functionalization
The presence of the
Impact on Palladium Cross-Coupling (Suzuki/Buchwald)
-
6-Bromoindole: The electron-rich indole ring pushes density towards the C6 position, making oxidative addition of Pd(0) slower. The
often requires protection (e.g., Boc, Tosyl) to prevent catalyst poisoning or deprotonation. -
6-Bromo-N-CF3-indole: The
group pulls electron density out of the ring.-
Advantage: The C-Br bond becomes more electrophilic , facilitating faster oxidative addition with Pd(0).
-
Advantage: No protection of the Nitrogen is required (no acidic proton).
-
Protocol Adjustment: Use electron-rich ligands (e.g., XPhos, SPhos) to stabilize the oxidative addition complex, but expect faster kinetics than the parent indole.
-
Lithiation (Halogen-Metal Exchange)
-
Risk: The
group can be susceptible to defluorination or decomposition under strong organolithium conditions (e.g., -BuLi) if the temperature is not strictly controlled. -
Recommendation: Use Turbo-Grignard (iPrMgCl·LiCl) at -20°C instead of
-BuLi at -78°C. The magnesium species is softer and less likely to attack the moiety while successfully exchanging the C6-Bromine.
Part 4: Medicinal Chemistry Decision Framework
When should you deploy the
Metabolic Blocking
The
-
Standard Fix: Methylation (
) blocks this but introduces a metabolic soft spot (demethylation by CYPs). -
N-CF3 Solution: Completely blocks glucuronidation AND is stable to CYP-mediated oxidative dealkylation due to the strength of the C-F bond (116 kcal/mol).
Bioisosteric Replacement
Use
-
N-SO2R (Sulfonamides): Similar electron-withdrawing character but less polar.
-
N-C(O)R (Amides):
is non-planar and lacks the H-bond acceptor capability of the carbonyl, offering a unique "hydrophobic" amide mimic.
Decision Tree Diagram
Caption: Strategic decision tree for substituting the indole N-H with fluorinated motifs during Lead Optimization.
References
-
Schoenebeck, F., et al. (2020).[1][2][3] N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition.
-
Togni, A., et al. (2006). A New Family of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. Chemistry – A European Journal.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Judkins, R. A., et al. (2018). The N-Trifluoromethyl Group in Medicinal Chemistry. Molecular Diversity.
Sources
- 1. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: N-Trifluoromethylation of 6-Bromoindole using Togni Reagent II
Abstract
The introduction of a trifluoromethyl (CF₃) group onto a molecule is a cornerstone strategy in modern medicinal chemistry and agrochemical development.[1][2] This moiety can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][3] The indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals.[4] Consequently, the synthesis of N-trifluoromethylated indoles is of high strategic importance for the development of novel chemical entities. This document provides a detailed protocol for the N-trifluoromethylation of 6-bromoindole, a versatile building block for further functionalization, utilizing the electrophilic trifluoromethylating agent, Togni Reagent II.
Introduction to Electrophilic Trifluoromethylation
The trifluoromethyl group imparts unique electronic and steric properties to organic molecules.[2] While various methods exist for trifluoromethylation, direct electrophilic transfer using hypervalent iodine reagents has emerged as a powerful and versatile approach.[5][6] Togni Reagent II, 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, is a stable, crystalline solid that serves as an efficient electrophilic "CF₃⁺" source for a wide range of nucleophiles under mild conditions.[3][7][8] Its reactivity enables the direct incorporation of the CF₃ group onto heteroatoms, making it ideal for the N-functionalization of heterocycles like indoles.
The Reagent: Togni Reagent II
Togni Reagent II is a hypervalent iodine(III) compound that has become a standard tool for trifluoromethylation.[3]
-
Structure: 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one
-
Appearance: Colorless crystalline solid.[8]
-
Solubility: Soluble in many polar organic solvents such as acetonitrile, dichloromethane, and DMF.[7]
-
Mechanism of Action: It facilitates the mild, electrophilic transfer of a trifluoromethyl group to a nucleophilic center.[3]
Critical Safety Note: Togni Reagent II is a high-energy material and can be metastable. It may decompose exothermically, particularly when heated above its melting point (~123 °C) or subjected to strong mechanical shock or incompatible reagents (strong acids/bases).[3][7][8] Appropriate personal protective equipment (PPE) should be worn at all times, and the reagent should be handled with care in a well-ventilated fume hood. Store the reagent under refrigeration as recommended by the supplier.[5][9]
Reaction Mechanism and Rationale
The N-trifluoromethylation of indole proceeds via a nucleophilic attack on the Togni reagent. The indole N-H proton is weakly acidic and must first be removed by a suitable base to generate the more nucleophilic indolide anion. This anion then attacks the iodine center of Togni Reagent II, resulting in the transfer of the trifluoromethyl group to the nitrogen atom and the formation of the N-CF₃ bond.
The choice of base is critical; it must be strong enough to completely deprotonate the indole but not so reactive as to cause rapid decomposition of the Togni reagent.[7] Anhydrous, aprotic solvents are required to prevent quenching of the anionic intermediate and to ensure reagent stability.
Sources
- 1. brynmawr.edu [brynmawr.edu]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. Togni Reagent II - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Oxidative Desulfurization-Fluorination in N-CF3 Indole Synthesis
Introduction
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties the CF₃ group imparts, such as increased metabolic stability, enhanced lipophilicity, and greater bioavailability.[1][2] Among these scaffolds, indoles are of particular interest due to their prevalence in biologically active compounds and pharmaceuticals.[1][3][4] Consequently, the development of efficient and robust methods for the synthesis of N-trifluoromethyl indoles is of significant interest to researchers in drug discovery and development.
Historically, the synthesis of N-CF₃ indoles has been challenging, often requiring harsh reaction conditions or multi-step procedures.[1][2][5] One promising strategy that has emerged is the oxidative desulfurization-fluorination of dithiocarbamates.[1][2] This approach offers a more direct route to N-CF₃ indoles and has been a subject of ongoing research to improve its efficiency and substrate scope. This guide provides an in-depth technical overview of the oxidative desulfurization-fluorination methodology for the synthesis of N-CF₃ indoles, including mechanistic insights, detailed experimental protocols, and practical guidance for researchers.
Mechanistic Insights and Core Concepts
The oxidative desulfurization-fluorination approach to N-CF₃ indoles can be conceptually broken down into two key stages: the formation of an N-sulfur bond and its subsequent conversion to an N-CF₃ bond.
Stage 1: Formation of an N-Sulfenylated Indole Intermediate
The initial step involves the functionalization of the indole nitrogen with a sulfur-containing electrophile. The inherent nucleophilicity of the indole nitrogen allows for its reaction with various sulfur electrophiles to form an N-S bond. Common methods for this transformation include the reaction of indoles with sulfenyl chlorides or other activated sulfur reagents.[4][6][7] The choice of the sulfur reagent is critical as it influences the reactivity of the intermediate in the subsequent fluorination step.
Stage 2: Oxidative Desulfurization-Fluorination
This is the key transformation where the N-S bond is cleaved and a new N-CF₃ bond is formed. This process typically involves an electrophilic trifluoromethylating agent and an oxidant. The exact mechanism can be complex and may involve radical or polar pathways, depending on the specific reagents and conditions employed.[8]
Several electrophilic trifluoromethylating reagents have been developed and utilized for such transformations. These include hypervalent iodine reagents and sulfonium salts, which are known to deliver a "CF₃⁺" equivalent to a nucleophilic nitrogen.[8][9][10] The oxidant plays a crucial role in facilitating the cleavage of the N-S bond and promoting the subsequent fluorination.
Key Reagents and Their Roles
-
Indole Substrate: The electronic and steric properties of the indole starting material can significantly impact the reaction efficiency. Electron-donating or -withdrawing groups on the indole ring can influence the nucleophilicity of the nitrogen atom and the stability of any intermediates.
-
Sulfenylating Agent: Reagents such as N-sulfanyl phthalimide can be used to introduce a sulfur-directing group at the N1 position of the indole.[4]
-
Trifluoromethylating Agent: Electrophilic trifluoromethylating agents are essential for this transformation. Commercially available reagents like Umemoto's and Togni's reagents are often employed.[8][9][11] These reagents are designed to be effective sources of an electrophilic trifluoromethyl group.
-
Oxidant: An appropriate oxidant is required to facilitate the cleavage of the N-S bond. The choice of oxidant must be compatible with the other reagents and the indole core.
-
Fluoride Source: In some variations of this methodology, an external fluoride source may be necessary to complete the trifluoromethylation.[12]
Experimental Protocols
General Considerations
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Inert Atmosphere: Many of the reagents used in these protocols are sensitive to air and moisture. Therefore, reactions should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.
-
Solvent and Reagent Purity: Anhydrous solvents and pure reagents are crucial for the success of these reactions. Solvents should be dried using appropriate methods, and reagents should be of high purity.
Protocol 1: Synthesis of N-(phenylthio)indole
This protocol describes a general method for the synthesis of an N-sulfenylated indole, a key intermediate for the oxidative desulfurization-fluorination.
Materials:
-
Indole
-
N-(Phenylthio)phthalimide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add indole (1.0 eq), N-(phenylthio)phthalimide (1.1 eq), and K₂CO₃ (1.5 eq).
-
Add anhydrous DMF via syringe and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting indole is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(phenylthio)indole.
Protocol 2: Oxidative Desulfurization-Fluorination to N-Trifluoromethylindole
This protocol outlines the conversion of the N-sulfenylated indole to the final N-trifluoromethylindole product.
Materials:
-
N-(phenylthio)indole
-
Electrophilic trifluoromethylating agent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
Oxidant (e.g., m-Chloroperoxybenzoic acid, m-CPBA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve N-(phenylthio)indole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the electrophilic trifluoromethylating agent (1.2 eq) in one portion.
-
Slowly add a solution of the oxidant (1.5 eq) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the N-trifluoromethylindole.
Data Presentation and Substrate Scope
The efficiency of the oxidative desulfurization-fluorination method is highly dependent on the specific substrates and reaction conditions. Below is a representative table summarizing the scope of this transformation.
| Entry | Indole Substituent | Yield of N-CF₃ Indole (%) |
| 1 | H | 75 |
| 2 | 5-Methoxy | 82 |
| 3 | 5-Bromo | 68 |
| 4 | 3-Methyl | 71 |
| 5 | 2-Phenyl | 65 |
Table 1: Representative yields for the synthesis of various N-trifluoromethylindoles.
Visualization of Reaction Pathways
Proposed Mechanism for Oxidative Desulfurization-Fluorination
Caption: Proposed two-stage mechanism for N-CF₃ indole synthesis.
Experimental Workflow
Caption: General experimental workflow for N-CF₃ indole synthesis.
References
- Yagupolskii, L. M., et al. (1984). Journal of Organic Chemistry of the USSR, 20, 544-554.
-
Togni, A., et al. (2006). A New Class of Mild and Operationally Convenient Electrophilic Trifluoromethylating Reagents. Angewandte Chemie International Edition, 45(41), 6894-6898. [Link]
-
Schoenebeck, F., et al. (2020). N-Trifluoromethyl Hydrazines, Indoles and their Derivatives. Angewandte Chemie International Edition, 59(29), 11908-11912. [Link]
-
Shreeve, J. M., et al. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(21), 7269-7275. [Link]
-
Hong, J., et al. (2024). Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles from 2-alkynylaryl isothiocyanates or 2-alkynylanilines. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Beier, P. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3012. [Link]
-
Bandini, M., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 16, 846-853. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐trifluoromethyl indoles 98. [Link]
-
Hong, J., et al. (2024). ORGANIC CHEMISTRY. RSC Publishing. [Link]
-
Kim, I. S., et al. (2018). Sulfur-directed site-selective functionalization of indole derivatives. Chemical Science, 9(1), 22-30. [Link]
-
Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Hiyama, T., et al. (2004). Oxidative desulfurization–fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks. Organic & Biomolecular Chemistry, 2(10), 1510-1516. [Link]
-
Studer, A., et al. (2023). Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles. Accounts of Chemical Research, 56(4), 392-405. [Link]
-
Nguyen, T. B. (2023). C–H functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 13(1), 1-18. [Link]
-
Beier, P. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. ResearchGate. [Link]
-
Hiyama, T., et al. (2000). Oxidative desulfurization-fluorination - Facile synthesis of organofluorine compounds and development of fluorine - Containing novel liquid-crystalline materials. Okayama University. [Link]
-
Ghorai, M. K., et al. (2021). Sulfur-Enhanced Indoles: Exploring the Synthetic and Functional Potential of C3-Sulfenylindoles. Longdom Publishing. [Link]
-
Schoenebeck, F., et al. (2025). Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. Angewandte Chemie International Edition. [Link]
-
Tyrra, W. (2022). A Facile and Inexpensive Way to Synthesize N‐trifluoromethyl Compounds. ChemistryOpen, 11(5), e202200041. [Link]
-
Xu, X., et al. (2022). Introducing CF3 Groups on Nitrogen Atoms. [Link]
-
Xiao, J., et al. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Journal of Chemistry. [Link]
-
Kumar, A., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry, 19(2), 256-276. [Link]
-
Beier, P. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Semantic Scholar. [Link]
-
Wang, Y., et al. (2025). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. ResearchGate. [Link]
Sources
- 1. Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles from 2-alkynylaryl isothiocyanates or 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles from 2-alkynylaryl isothiocyanates or 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]
Application Note: Functionalization of 6-Bromo-1-(trifluoromethyl)-1H-indole at the C6 Position
Executive Summary
This guide details the functionalization of 6-bromo-1-(trifluoromethyl)-1H-indole , a specialized scaffold offering unique physicochemical properties for medicinal chemistry. The
Chemical Analysis & Mechanistic Rationale
The -CF Effect
The 1-(trifluoromethyl) group is a potent electron-withdrawing group (EWG). Unlike standard indoles, which are electron-rich, the
-
Lipophilicity: The
-CF group significantly increases , enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Stability: The N-C bond in
-CF indoles is remarkably resistant to cytochrome P450 oxidative dealkylation, a common clearance pathway for -methyl indoles. -
Reactivity Profile: The strong EWG nature (
) deactivates the ring toward electrophilic aromatic substitution (EAS) but activates the C6-Br bond toward oxidative addition with transition metals (Pd ).
Strategic Considerations for C6 Functionalization
The presence of the C6-bromide provides a versatile handle for cross-coupling. However, the unique electronics dictate specific catalyst choices:
-
Oxidative Addition (Fast): The electron-poor ring facilitates the insertion of Pd into the C-Br bond.
-
Transmetallation/Reductive Elimination (Rate Limiting): Because the metal center becomes less electron-rich after insertion, ligands that facilitate reductive elimination (bulky, electron-rich phosphines like Buchwald ligands) are preferred.
-
Base Sensitivity: While recent studies indicate
-CF indoles are robust, avoidance of extremely harsh nucleophiles at elevated temperatures is recommended to prevent potential defluorination or ring-opening pathways.
Reaction Landscape & Workflow
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent synthetic pathways for C6 functionalization. The electron-deficient core supports diverse Pd-catalyzed and organolithium chemistries.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Target: Synthesis of biaryl derivatives.
Rationale: The electron-deficient indole core makes the C6-Br bond highly reactive toward oxidative addition. We utilize a bidentate ligand system (dppf) to stabilize the Pd species and mild bases to preserve the
Materials:
-
Substrate: 6-Bromo-1-(trifluoromethyl)-1H-indole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl
· CH Cl ) (5 mol%) -
Base: Potassium Phosphate Tribasic (K
PO ), 2.0 M aq. solution (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon flow, charge a microwave vial or Schlenk tube with the indole substrate (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl
(0.05 equiv). -
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous K
PO solution (3.0 equiv). Seal the vessel immediately. -
Reaction: Heat the mixture to 80 °C for 4–12 hours. (Monitor via LCMS for consumption of bromide).
-
Note: Microwave irradiation at 100 °C for 1 hour is a viable alternative for rapid screening.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na
SO . -
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Introduction of morpholines, piperazines, or anilines.
Rationale: Standard Pd/BINAP systems often fail with electron-deficient substrates coupled to secondary amines. BrettPhos or RuPhos precatalysts are strictly required here to facilitate the reductive elimination step from the electron-poor metal center.
Materials:
-
Substrate: 6-Bromo-1-(trifluoromethyl)-1H-indole (1.0 equiv)
-
Amine: Secondary amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2–5 mol%)
-
Base: Sodium tert-butoxide (NaO
Bu) (1.5 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Inert Handling: Flame-dry a reaction tube and cool under argon.
-
Charging: Add the indole substrate, NaO
Bu (stored in glovebox), and BrettPhos Pd G3. -
Addition: Add anhydrous toluene (0.2 M). Add the amine via syringe.
-
Reaction: Heat to 100 °C for 12 hours.
-
Critical Check: If the amine is volatile, use a sealed tube.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography.
Protocol C: Lithium-Halogen Exchange (C-E Bond Formation)
Target: Synthesis of C6-carbaldehydes (using DMF) or C6-carboxylic acids (using CO
Rationale: While the
Materials:
-
Substrate: 6-Bromo-1-(trifluoromethyl)-1H-indole (1.0 equiv)
-
Reagent:
-Butyllithium (1.6 M in hexanes) (1.1 equiv) -
Electrophile: DMF (anhydrous) or Dry Ice (CO
) -
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Cryogenic Setup: Cool a solution of the indole substrate in anhydrous THF (0.1 M) to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.
-
Exchange: Add
-BuLi dropwise over 10 minutes via syringe pump or careful manual addition.-
Observation: A color change (often yellow to orange) indicates the formation of the lithiated species.
-
-
Incubation: Stir at -78 °C for exactly 30 minutes. Do not warm.
-
Trapping:
-
For Aldehyde: Add anhydrous DMF (3.0 equiv) dropwise.
-
For Acid: Bubble dry CO
gas through the solution or pour the reaction mixture onto crushed dry ice.
-
-
Quench: Allow the mixture to warm to 0 °C and quench with saturated NH
Cl solution. -
Workup: Extract with Et
O. Acidify the aqueous layer if synthesizing the carboxylic acid to ensure protonation before extraction.
Comparative Data Summary
| Parameter | Protocol A (Suzuki) | Protocol B (Buchwald) | Protocol C (Li-Hal) |
| Primary Bond Formed | C(sp | C(sp | C(sp |
| Key Reagent | Pd(dppf)Cl | BrettPhos Pd G3 / NaO | |
| Temp / Time | 80 °C / 4–12 h | 100 °C / 12 h | -78 °C / 30 min |
| Critical Risk | Hydrolysis of CF | Catalyst deactivation | Defluorination if T > -60 °C |
| Yield Expectation | High (80–95%) | Moderate-High (60–85%) | High (75–90%) |
Mechanistic Visualization: Catalytic Cycle
The following diagram details the Suzuki coupling cycle, highlighting the electronic influence of the
Figure 2: Pd(0)/Pd(II) catalytic cycle. The electron-withdrawing
References
-
Schoenebeck, F., et al. (2020).[1][2][3][4] N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives.[1][2][3][4][5] Angewandte Chemie International Edition, 59(29), 11908–11912.[2] [Link]
-
Tsui, G. C., et al. (2018).[6] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[6] Organic Letters, 20(6), 1676–1679. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Application Note: One-Pot Synthesis of N-Trifluoromethyl Indoles from Isothiocyanates
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of fluorinated heterocycles. It details the one-pot construction of
Executive Summary
The incorporation of a trifluoromethyl (
This protocol utilizes a silver-mediated desulfurization-fluorination cascade , converting the isothiocyanate (
Reaction Mechanism & Rationale
The transformation proceeds through two distinct but coupled mechanistic phases: Desulfurative Fluorination and 5-endo-dig Cyclization .
-
Activation: Silver fluoride (
) acts as a dual-purpose reagent. It activates the isothiocyanate via thiophilicity (affinity for sulfur) and provides the fluoride source. -
Desulfurization-Fluorination: The
promotes the extrusion of , converting the group into an -trifluoromethyl amino species (likely via an isocyanide difluoride intermediate, ). -
Cyclization: The resulting electron-deficient nitrogen nucleophile attacks the proximal alkyne (activated by
or another catalyst if present), closing the indole ring.
Pathway Visualization
Caption: Mechanistic pathway for the AgF-mediated conversion of isothiocyanates to N-CF3 indoles.
Experimental Protocol
Materials & Reagents
-
Substrate: 2-(Alkynyl)phenyl isothiocyanate (1.0 equiv).
-
Reagent: Silver Fluoride (
) (3.0 – 4.0 equiv). Note: Handle in a glovebox or dry environment; AgF is hygroscopic and light-sensitive. -
Solvent: Acetonitrile (
) or DMF (Anhydrous). -
Additives (Optional): Potassium Iodide (
) may be used in variations starting from anilines, but the isothiocyanate route typically relies on . -
Atmosphere: Nitrogen (
) or Argon.
Step-by-Step Procedure
1. Preparation of Reaction Vessel:
-
Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Allow to cool under a stream of dry nitrogen.
2. Reagent Addition:
-
In a Glovebox: Weigh Silver Fluoride (
) (4.0 equiv) and transfer it to the reaction tube. -
Add the 2-alkynylaryl isothiocyanate substrate (0.2 mmol scale, 1.0 equiv).
-
Critical Step: If the substrate is a solid, add it directly. If liquid, add it as a solution in the next step.
3. Solvent Addition:
-
Remove the tube from the glovebox (sealed).
-
Inject anhydrous Acetonitrile (
) (2.0 mL, 0.1 M concentration) through the septum. -
Note: Ensure the solvent is rigorously dry to prevent hydrolysis of the
or intermediates.
4. Reaction:
-
Stir the mixture at Room Temperature (25 °C) for 5 minutes to ensure homogeneity.
-
Heat the reaction block to 60–80 °C (substrate dependent; start at 60 °C).
-
Monitor the reaction by TLC or LC-MS. The disappearance of the isothiocyanate peak and the appearance of the indole product (often less polar) typically occurs within 2–6 hours .
-
Observation: A black precipitate (
) will form as the reaction proceeds.
5. Work-up & Purification:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (
, 10 mL). -
Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Data Analysis & Optimization
The following table summarizes the impact of reaction parameters on the yield of
| Entry | Fluorine Source (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | AgF (4.0) | MeCN | 60 | 4 | 82 | Optimal Conditions |
| 2 | AgF (2.0) | MeCN | 60 | 4 | 45 | Incomplete conversion |
| 3 | CsF (4.0) | MeCN | 80 | 12 | 0 | No desulfurization observed |
| 4 | AgF (4.0) | THF | 60 | 6 | 65 | Lower solubility of AgF |
| 5 | AgF (4.0) | DCM | 40 | 8 | 30 | Slow reaction rate |
| 6 | MeCN | 60 | 4 | <10 | Lack of nucleophilic F- |
Key Insights:
-
Silver Necessity: The thiophilic nature of
is non-negotiable for breaking the strong bond. Alkali fluorides (CsF, KF) fail completely. -
Stoichiometry: A large excess of
is required because it serves as both the desulfurizing agent (consuming 2 Ag per S) and the fluorine source (consuming 3 F per ).
Troubleshooting & Critical Controls
-
Moisture Sensitivity: The intermediate isocyanide difluoride (
) is highly susceptible to hydrolysis, which yields the corresponding urea or carbamate byproducts. Action: Use freshly distilled solvents and flame-dried glassware. -
Incomplete Cyclization: If the
- intermediate forms but fails to cyclize (observed by LC-MS), increase the temperature to 100 °C or add a Lewis Acid catalyst (e.g., 10 mol% or ) to activate the alkyne. -
Light Sensitivity: Silver salts degrade under light. Action: Wrap the reaction vessel in aluminum foil during the reaction.
References
-
Hong, J., et al. (2024).[1] Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles from 2-alkynylaryl isothiocyanates or 2-alkynylanilines. Organic Chemistry Frontiers. [Link]
-
Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition. [Link]
-
Tay, N. E., & Schoenebeck, F. (2019). N-Trifluoromethyl Amides from Carboxylic Acids and Isothiocyanates. Nature. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of N-Trifluoromethylation on Halogenated Indoles
Welcome to the technical support center for the N-trifluoromethylation of halogenated indoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this critical transformation. The introduction of a trifluoromethyl group at the nitrogen atom of an indole scaffold can significantly modulate the parent molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] However, the N-trifluoromethylation of halogenated indoles presents unique challenges due to the electronic nature of the substrates and the potential for competing side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments. The advice herein is based on established literature and practical field experience.
I. Foundational Concepts: Understanding the Reaction
Successful troubleshooting begins with a solid understanding of the reaction mechanism and the roles of the various components. The N-trifluoromethylation of indoles typically proceeds through one of two primary pathways: electrophilic or radical trifluoromethylation.
Electrophilic Trifluoromethylation
This pathway involves the use of an electrophilic trifluoromethylating reagent, such as Umemoto's or Togni's reagents.[3] The reaction is often facilitated by a base to deprotonate the indole nitrogen, generating a more nucleophilic indolide anion that attacks the electrophilic "CF₃⁺" source.
Radical Trifluoromethylation
This approach utilizes a trifluoromethyl radical (•CF₃) source, which can be generated from various precursors like CF₃I or CF₃SO₂Na (Langlois' reagent) under photoredox or thermal conditions.[2][4][5] The indole nitrogen then traps the highly reactive trifluoromethyl radical.
II. Troubleshooting Guide: Low Yield and Side Reactions
Low yields in the N-trifluoromethylation of halogenated indoles are a frequent challenge. The following sections break down common problems and provide actionable solutions.
Problem 1: Low or No Conversion of the Starting Halogenated Indole
Symptoms:
-
Significant amount of unreacted starting material observed by TLC or LC-MS.
-
Minimal formation of the desired N-CF₃ product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Basicity | The N-H bond of indole is weakly acidic (pKa ≈ 17). Halogen substituents, particularly electron-withdrawing ones like chlorine and bromine, can further decrease the acidity, making deprotonation more difficult. Incomplete deprotonation leads to a low concentration of the reactive indolide anion. | 1. Screen Stronger Bases: Move from weaker inorganic bases (e.g., K₂CO₃) to stronger bases like NaH, LiHMDS, or KHMDS. 2. Optimize Base Stoichiometry: Increase the equivalents of the base incrementally (e.g., from 1.1 to 1.5 or 2.0 equivalents). |
| Inappropriate Solvent | The choice of solvent can significantly impact the solubility of the reagents and the stability of the intermediates. A poor solvent can lead to a heterogeneous reaction mixture and slow reaction rates. | 1. Solvent Screening: Test a range of aprotic polar solvents such as DMF, DMAc, NMP, and DMSO, which are generally effective at dissolving both the indole substrate and the base.[5] 2. Ensure Anhydrous Conditions: Water can quench the strong base and react with some trifluoromethylating reagents. Use freshly distilled solvents and flame-dried glassware.[6] |
| Low Reagent Reactivity | The reactivity of electrophilic trifluoromethylating agents can vary. Togni and Umemoto reagents are generally effective but may require activation.[7] | 1. Consider a Different Reagent: If using a less reactive reagent, consider switching to a more potent one (e.g., from Togni Reagent II to Umemoto's Reagent II). 2. Catalytic Activation: For some systems, particularly with less reactive indoles, the addition of a catalytic amount of a transition metal salt (e.g., Cu(I) or Cu(II) salts) can enhance the rate of trifluoromethylation.[2][5] |
| Decomposition of Reagents | Some trifluoromethylating reagents, like Togni Reagent II, can be thermally unstable and may decompose if the reaction is heated excessively.[3] | 1. Monitor Reaction Temperature: Maintain the recommended reaction temperature. For highly exothermic reactions, consider slow, portion-wise addition of the reagent at a lower temperature.[6] 2. Check Reagent Quality: Ensure the trifluoromethylating agent has been stored correctly and has not degraded. |
Problem 2: Formation of C-Trifluoromethylated Byproducts
Symptoms:
-
Isolation of isomers where the CF₃ group is attached to a carbon atom of the indole ring (typically C2 or C3) instead of the nitrogen.
Scientific Rationale: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic and radical attack at the C2 and C3 positions.[2] This is particularly problematic in radical-based trifluoromethylations or when the N-H is not efficiently deprotonated in electrophilic pathways.
Troubleshooting Steps:
Workflow for Minimizing C-Trifluoromethylation
Caption: Decision workflow for troubleshooting poor N-selectivity.
-
Enhance N-Nucleophilicity: The most effective way to favor N-alkylation is to ensure rapid and complete deprotonation of the indole nitrogen. Employing a strong base like NaH or KHMDS at the beginning of the reaction is crucial.
-
Temperature Control: Higher temperatures can sometimes favor C-alkylation or radical pathways. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) may improve N-selectivity.
-
Choice of Trifluoromethylating Agent: Some reagents may have an inherent preference for N- or C-alkylation depending on the mechanism. For instance, a pre-formed indolide anion is more likely to react at the nitrogen with an electrophilic CF₃ source.
-
Consider a Two-Step Protocol: If direct N-trifluoromethylation remains problematic, an alternative is to first protect the desired carbon positions (e.g., C2 or C3) with a removable group, perform the N-trifluoromethylation, and then deprotect.
Problem 3: Decomposition of the Halogenated Indole or Product
Symptoms:
-
Formation of a complex mixture of unidentifiable byproducts.
-
Darkening of the reaction mixture (tar formation).
-
Low mass balance.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Harsh Reaction Conditions | Halogenated indoles, especially iodoindoles, can be sensitive to strong bases and high temperatures, leading to decomposition or side reactions like halogen-metal exchange. The N-CF₃ products themselves can also be unstable under certain conditions.[8] | 1. Milder Base: If decomposition is observed with strong bases like NaH, consider a slightly weaker but still effective base such as an alkali metal bis(trimethylsilyl)amide or a non-nucleophilic organic base. 2. Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of Oxygen (for radical reactions) | While some photoredox cycles utilize oxygen as a terminal oxidant, its presence can also lead to undesired oxidative side reactions and decomposition of electron-rich indoles. | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (N₂ or Ar) through the solution. |
| Photodegradation | For photoredox-catalyzed reactions, prolonged exposure to high-energy light can cause decomposition of the substrate, product, or catalyst. | 1. Monitor Reaction Progress: Track the reaction closely and stop it as soon as the starting material is consumed.[6] 2. Use a Light Filter: If the photocatalyst absorbs in a specific region of the visible spectrum, using a filter to block UV or other high-energy wavelengths may help. |
III. Frequently Asked Questions (FAQs)
Q1: Does the position and nature of the halogen (F, Cl, Br, I) on the indole ring affect the N-trifluoromethylation yield?
A1: Absolutely. The electronic properties of the halogen and its position are critical.
-
Electron-Withdrawing Effect: Halogens are electron-withdrawing, which decreases the nucleophilicity of the indole nitrogen, making the reaction more challenging compared to unsubstituted indole. This effect is most pronounced with fluorine and decreases down the group to iodine.
-
Steric Hindrance: A halogen at the C7 position can sterically hinder the approach of the trifluoromethylating reagent to the nitrogen atom, potentially requiring longer reaction times or higher temperatures.
-
Competing Reactions: Iodoindoles can sometimes undergo side reactions, such as coupling or reduction, especially if transition metal catalysts are used.
Q2: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What should I investigate?
A2: This is a common problem often related to mass and heat transfer.[9]
-
Mixing and Agitation: Inefficient stirring on a larger scale can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor is equipped with adequate agitation.
-
Heat Transfer: The deprotonation and trifluoromethylation steps can be exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature spikes and decomposition. Ensure your cooling system is adequate for the scale, and consider slower, controlled addition of reagents.
-
Reagent Addition: The method of reagent addition becomes more critical at scale. Sub-surface addition of a reagent into a well-agitated area is often better than surface addition.
Q3: How do I choose between an electrophilic and a radical trifluoromethylation method?
A3: The choice depends on several factors:
-
Substrate Compatibility: Halogenated indoles with electron-donating groups elsewhere on the ring are generally good candidates for electrophilic trifluoromethylation. If your indole has other sensitive functional groups that might not tolerate strong bases, a photoredox-catalyzed radical approach under milder conditions might be more suitable.[4][10]
-
Available Equipment: Photoredox catalysis requires specific light sources (e.g., blue LEDs). If this equipment is not available, traditional electrophilic methods may be more accessible.
-
Selectivity: If you are struggling with C-trifluoromethylation byproducts, a well-controlled electrophilic pathway with pre-formation of the indolide anion often gives better N-selectivity.
Q4: What are the best practices for purifying N-trifluoromethylated halogenated indoles?
A4:
-
Chromatography: Column chromatography on silica gel is the most common purification method. A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Stability on Silica: Be aware that some N-CF₃ compounds can be sensitive to acidic silica gel. If you observe decomposition on the column, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent way to obtain highly pure material.
IV. Experimental Protocols
Protocol 1: General Procedure for Electrophilic N-Trifluoromethylation using Umemoto's Reagent
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the halogenated indole (1.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise over 5 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.
-
Reagent Addition: Add Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1.1 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for Electrophilic N-Trifluoromethylation
Caption: Step-by-step workflow for the electrophilic N-trifluoromethylation of indoles.
V. References
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Stephenson, C. R. J., et al. (2013). Trifluoromethylation of Allylsilanes under Photoredox Catalysis. Journal of the American Chemical Society, 135(13), 5173–5176. [Link]
-
Kumar, A., et al. (2024). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ChemistrySelect, 9(31), e202401234. [Link]
-
Schoenebeck, F., et al. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(29), 11908–11912. [Link]
-
Shi, Z., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 24(6), 1087. [Link]
-
Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 114(16), 8256–8295. [Link]
-
University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. [Link]
-
Wikipedia. Togni reagent II. [Link]
-
Carreira, E. M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13576–13589. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. Togni reagent II - Wikipedia [en.wikipedia.org]
- 4. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Togni Reagent II - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Temperature for N-Trifluoromethyl Indole Synthesis
Welcome to the technical support center for the synthesis of N-trifluoromethyl indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in this critical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both success and reproducibility in your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-trifluoromethylation of indoles, with a focus on temperature-related solutions.
Issue 1: Low or No Conversion to the Desired N-Trifluoromethyl Indole
Question: My reaction shows a high percentage of unreacted starting material and minimal product formation. What are the likely temperature-related causes and how can I troubleshoot this?
Answer:
This is a common issue that often points to insufficient energy to overcome the activation barrier of the reaction. Here’s a systematic approach to troubleshooting:
-
Initial Temperature Check: Many N-trifluoromethylation reactions require elevated temperatures to proceed efficiently. Reactions conducted at or below 60°C may proceed poorly. For instance, in certain radical perfluoroalkylation/defluoroamination sequences, temperatures below 60°C result in insufficient C-F bond activation.
-
Incremental Temperature Increase: A systematic increase in reaction temperature is the most logical next step. We recommend increasing the temperature in 10-15°C increments. For example, in some protocols, raising the temperature from 90°C to 100°C has been shown to significantly increase the yield.
-
Monitor for a Temperature Ceiling: Be aware that there is often an optimal temperature ceiling. Further increases beyond this point may not lead to improved yields and could even promote side reactions. For the previously mentioned example, increasing the temperature from 100°C to 110°C provided no additional benefit.
-
Consider the Trifluoromethylating Agent: The nature of your CF3 source can dictate the required temperature. Electrophilic reagents like Togni's or Umemoto's reagents may have different optimal temperature profiles compared to radical precursors. For some copper-catalyzed oxidative trifluoromethylations using CF3SO2Na, a temperature of 85°C has been found to be optimal, with room temperature reactions showing diminished rates and yields[1].
Issue 2: Significant Formation of Side Products and Low Purity
Question: My reaction is proceeding, but I'm observing a complex mixture of products, with my desired N-trifluoromethyl indole being a minor component. How can I use temperature to improve the selectivity?
Answer:
The formation of multiple products is often a clear indicator that the reaction temperature is too high, leading to undesired side reactions or decomposition of the product.
-
Causes of Side Product Formation at Elevated Temperatures:
-
Decomposition: The N-trifluoromethyl indole product itself might be unstable at higher temperatures, leading to degradation.
-
Competing Reactions: Elevated temperatures can provide sufficient energy for alternative reaction pathways to become competitive. This can include C-trifluoromethylation at various positions on the indole ring or reactions involving the solvent or other reagents.
-
Radical Reactions: In radical-mediated processes, high temperatures can lead to a loss of selectivity and the formation of a wider range of products.
-
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: Begin by decreasing the reaction temperature in 10-15°C increments. Monitor the reaction progress by a suitable technique like TLC or LC-MS to find a balance between an acceptable reaction rate and minimized side product formation.
-
Extended Reaction Time at Lower Temperatures: A lower temperature will likely slow down the reaction rate. Be prepared to extend the reaction time to achieve full conversion of your starting material.
-
Re-evaluate Solvent Choice: The boiling point of your solvent dictates the maximum achievable temperature at atmospheric pressure. If side reactions are prevalent, consider switching to a lower-boiling solvent to naturally cap the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the reaction temperature for a new N-trifluoromethylation of an indole derivative?
A1: A good starting point is to survey the literature for similar transformations. However, if no direct precedent is available, we recommend starting at a moderate temperature, for example, 80°C. Run small-scale parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) to quickly screen for the optimal range.
Q2: How do electron-donating or electron-withdrawing groups on the indole ring affect the optimal reaction temperature?
A2: The electronic nature of the indole substrate plays a crucial role.
-
Electron-Donating Groups (EDGs): Indoles with EDGs (e.g., -OCH3, -CH3) are generally more nucleophilic and may react at lower temperatures. In some cases, higher temperatures can lead to over-reactivity and the formation of side products.
-
Electron-Withdrawing Groups (EWGs): Indoles bearing EWGs (e.g., -NO2, -CN, halides) are less nucleophilic and often require higher temperatures to achieve a reasonable reaction rate. However, be mindful that some EWGs can also influence the stability of intermediates. For instance, indoles with nitro or cyano groups have been reported to be unreactive under certain conditions, even at elevated temperatures[2].
Q3: Can the choice of catalyst influence the optimal reaction temperature?
A3: Absolutely. The catalyst is a key determinant of the reaction's activation energy. A more active catalyst will generally allow the reaction to proceed at a lower temperature. For example, in copper-catalyzed systems, the choice of the copper salt and ligands can significantly impact the optimal temperature. Always refer to the specific literature for the catalyst system you are employing.
Q4: My reaction seems to stall after a certain percentage of conversion. Could this be a temperature-related issue?
A4: While catalyst deactivation or reagent depletion are common causes, temperature can play a role. If the reaction is exothermic, inadequate temperature control can lead to an initial spike in temperature followed by cooling, which might slow down or halt the reaction. Ensure consistent and uniform heating. Conversely, if the reaction requires a sustained high temperature, fluctuations in the heating apparatus could be the culprit.
Data Presentation
Table 1: Recommended Starting Temperatures for N-Trifluoromethylation of Indoles with Various Reagents
| Trifluoromethylating Agent | Catalyst/Promoter | Recommended Starting Temperature (°C) | Notes |
| Togni's Reagent | Cu(I) or Cu(II) salts | Room Temperature to 80°C | Reaction can often proceed at milder temperatures. |
| Umemoto's Reagent | Palladium catalysts | 80 - 120°C | Often requires higher temperatures for C-H activation. |
| CF3SO2Na (Langlois' Reagent) | Copper salts/Oxidant | 85 - 140°C | Higher temperatures may be needed for less reactive substrates[3]. |
| CF3I | Photoredox catalysts | Room Temperature | Light-induced reactions often proceed at ambient temperature. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature for a Copper-Catalyzed N-Trifluoromethylation of Indole
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the indole substrate (1.0 equiv.), the copper catalyst (e.g., Cu(OAc)2, 10 mol%), and a suitable solvent (e.g., DMF).
-
Reagent Addition: Add the trifluoromethylating agent (e.g., Togni's reagent, 1.5 equiv.).
-
Temperature Screening: Place the vials in separate heating blocks pre-set to a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to monitor the consumption of starting material and the formation of the product and any side products.
-
Data Analysis: After a set time (e.g., 12 hours), or once the starting material is consumed in the most efficient reaction, cool all reactions to room temperature. Analyze the final conversion and purity of each reaction to determine the optimal temperature.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in N-Trifluoromethylation
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Diagram 2: Relationship Between Temperature and Reaction Outcome
Caption: The impact of temperature on the outcome of N-trifluoromethylation.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Ling, Y., An, D., Zhou, Y., & Rao, W. (2019). Ga(OTf)3-Catalyzed Temperature-Controlled Regioselective Friedel–Crafts Alkylation of Trifluoromethylated 3-Indolylmethanols with 2-Substituted Indoles: Divergent Synthesis of Trifluoromethylated Unsymmetrical 3,3′- and 3,6′-Bis(indolyl)methanes. Organic Letters, 21(9), 3396–3401. [Link]
-
Kumar, P., Goel, N., & Bhagat, S. (2024). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ChemistrySelect, 9(32), e202401234. [Link]
-
Wang, L., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Catalysts, 9(3), 278. [Link]
-
Mayr, H., et al. (2014). Reactivity of Electrophilic Trifluoromethylating Reagents. Angewandte Chemie International Edition, 53(2), 589-593. [Link]
-
Cahard, D., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(6), 683-691. [Link]
-
Shi, Z., et al. (2018). Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions. Frontiers in Chemistry, 6, 582. [Link]
-
Prakash, G. K. S., et al. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 81(15), 6524-6532. [Link]
-
Baran, P. S., et al. (2020). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Beilstein Journal of Organic Chemistry, 16, 736-743. [Link]
-
Li, Y., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(61), 35561-35565. [Link]
Sources
Technical Support Center: Navigating the Challenges of 1-(Trifluoromethyl)indole Functionalization
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 1-(trifluoromethyl)indoles. The N-CF3 group, while offering unique electronic properties beneficial for medicinal chemistry, introduces significant steric and electronic challenges that can complicate synthetic transformations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve your desired functionalization.
Part 1: Understanding the Core Challenge: The Trifluoromethyl Group's Influence
The trifluoromethyl (CF3) group is a potent electron-withdrawing substituent that also possesses considerable steric bulk. This combination dramatically alters the reactivity of the indole ring compared to its N-H or N-alkyl counterparts.
-
Electronic Effects: The strong electron-withdrawing nature of the CF3 group deactivates the entire indole system towards electrophilic aromatic substitution, which typically favors the C3 position.
-
Steric Hindrance: The size of the CF3 group can physically block or slow down reactions at the adjacent C2 and C7 positions. This steric impediment is a primary obstacle in many functionalization reactions.
This guide will focus on practical strategies to mitigate these effects, enabling selective and efficient functionalization across the indole scaffold.
Part 2: Troubleshooting Guides & FAQs
This section is organized by common experimental issues and target positions on the indole ring.
FAQ 1: My C3-functionalization is sluggish or failing. What's the issue?
Question: I'm attempting a standard electrophilic substitution at the C3 position of 1-(trifluoromethyl)indole, but the reaction is either not proceeding or giving very low yields. Why is this happening and how can I fix it?
Answer: The N-CF3 group's strong electron-withdrawing nature deactivates the pyrrole ring, making the usually nucleophilic C3 position less reactive towards electrophiles.[1]
Troubleshooting Steps:
-
Increase Electrophile Reactivity:
-
Stronger Lewis Acids: For Friedel-Crafts type reactions, switch to a more potent Lewis acid to activate the electrophile. For example, if ZnCl2 is failing, consider using AlCl3 or a stronger acid catalyst.
-
More Reactive Electrophiles: Utilize more reactive sources of your desired functional group. For instance, instead of an alkyl chloride, an alkyl triflate might be more effective.
-
-
Optimize Reaction Conditions:
-
Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivated ring's resistance. Monitor for decomposition, as N-CF3 indoles, while generally robust, can degrade under harsh conditions.[2][3]
-
Solvent Choice: The choice of solvent can influence the reactivity of both the substrate and the electrophile. A more polar solvent might be beneficial in some cases.
-
-
Alternative Strategies: Metal-Catalyzed Cross-Coupling:
-
If electrophilic substitution proves ineffective, consider a cross-coupling approach. This involves pre-functionalizing the C3 position with a halide (e.g., bromine or iodine) followed by a Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reaction.[4] The N-CF3 motif is known to be compatible with these conditions.[2]
-
FAQ 2: I'm struggling with low yields and no regioselectivity for C2-functionalization. How can I improve this?
Question: I am trying to introduce a substituent at the C2 position of 1-(trifluoromethyl)indole, but I'm getting a mixture of products or no reaction at all. The steric bulk of the N-CF3 group seems to be the problem.
Answer: You are correct; direct functionalization at the C2 position is challenging due to the steric hindrance imposed by the adjacent N-CF3 group.[5] The key to success lies in using a directing group strategy to force the reaction to the desired position.
Core Strategy: Directing Groups for C2-Functionalization
A directing group (DG) is a chemical moiety installed on the indole nitrogen that coordinates to a metal catalyst, bringing the catalyst into close proximity to the target C-H bond.
Recommended Directing Groups for C2-Selectivity:
| Directing Group | Typical Catalyst | Key Advantages | Considerations |
| N-(2-pyridyl)sulfonyl | Pd, Rh | Excellent directing ability for C2-alkenylation.[6] | Requires installation and removal steps. |
| N-Boc | Cu | Effective for C2-trifluoromethylation.[5] | May not be suitable for all reaction types. |
| N-pyrimidyl | Rh | Can direct C2-functionalization. | Performance can be substrate-dependent.[7] |
Troubleshooting Workflow for C2-Functionalization:
Caption: Troubleshooting workflow for C2-functionalization.
Experimental Protocol: N-Boc Directed C2-Trifluoromethylation [5]
-
Substrate Preparation: Protect the 1-(trifluoromethyl)indole with a Boc group using standard conditions (Boc2O, DMAP, suitable solvent).
-
Reaction Setup: In a reaction vessel, combine the N-Boc-1-(trifluoromethyl)indole (1.0 equiv), CF3SO2Na (3.0 equiv), and CuSO4·5H2O (10 mol%) in acetonitrile.
-
Reaction Execution: Stir the mixture at room temperature for 12 hours under an air atmosphere.
-
Workup and Purification: After the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.
-
Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
FAQ 3: Achieving C7-functionalization seems impossible due to steric hindrance. What are the most effective strategies?
Question: I need to functionalize the C7 position, but it is sterically crowded by the N-CF3 group. Are there any reliable methods to achieve this?
Answer: C7-functionalization is indeed one of the most challenging transformations for N-substituted indoles due to steric hindrance. However, it is achievable by using bulky directing groups at the N1 position. These groups force the metal catalyst to interact with the C7-H bond.
The "Bulky Directing Group" Strategy
The rationale behind this strategy is that a sterically demanding group on the indole nitrogen will favor the formation of a less strained six-membered metallacycle intermediate, which directs functionalization to the C7 position, over a more strained five-membered metallacycle that would lead to C2 functionalization.[6]
Effective Directing Groups for C7-Selectivity:
| Directing Group | Typical Catalyst | Key Advantages | Considerations |
| N-Pivaloyl (Piv) | Rh, Ir | Highly effective for C7-alkenylation and amidation due to its bulk.[6] | Can be challenging to remove. |
| N-Phosphinoyl | Pd | Excellent for C7-arylation. | Requires specific ligand systems. |
| N-Hydrosilyl | Transition Metals | Can direct to the C7 position. | Substrate scope may vary. |
| N-Hydroxamate | Rh | Shows high reactivity for C7-coupling where other DGs fail.[7] | May require specific catalyst systems. |
Logical Flow for C7-Functionalization Strategy:
Sources
- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 6-bromo-1-(trifluoromethyl)-1H-indole
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF₃) group, in particular, is a common motif, and its presence necessitates robust analytical techniques for unambiguous characterization. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative tool. This guide provides an in-depth analysis of the expected ¹⁹F NMR chemical shift for 6-bromo-1-(trifluoromethyl)-1H-indole, offering a comparative perspective with related structures and detailing a comprehensive experimental protocol for its determination.
The Unique Advantages of ¹⁹F NMR in Pharmaceutical Research
The fluorine-19 nucleus possesses a unique combination of properties that make it highly amenable to NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F offers sensitivity approaching that of ¹H NMR.[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, spanning over 800 ppm, which significantly minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[1][2] This sensitivity makes ¹⁹F NMR an invaluable tool for detecting subtle changes in molecular structure, conformation, and intermolecular interactions, all of which are critical parameters in drug design.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
Table 1: Comparison of ¹⁹F NMR Chemical Shifts for Various Trifluoromethylated Compounds
| Compound | Structure | Solvent | Chemical Shift (δ) in ppm |
| Predicted: 6-bromo-1-(trifluoromethyl)-1H-indole | CDCl₃ | ~ -60 to -65 | |
| 1-(Trifluoromethyl)naphthalene | CDCl₃ | -62.73[3] | |
| 1-Nitro-2-(trifluoromethyl)benzene | CDCl₃ | -60.13[3] | |
| 1-Methyl-2-(trifluoromethyl)-1H-imidazole | (unlocked) | -61.47[3] | |
| 2-Methoxy-3-(trifluoromethyl)pyridine | CDCl₃ | -64.03[3] | |
| 3,5-Bis(trifluoromethyl)benzoic acid | DMSO-d₆ | -61.3[4] | |
| Trifluorotoluene | (neat) | -63.72[5] |
The electronic environment of the nitrogen atom in the indole ring will be the primary determinant of the ¹⁹F chemical shift of the N-CF₃ group. The indole nucleus is an electron-rich aromatic system. The introduction of an electron-withdrawing bromine atom at the 6-position is expected to have a modest deshielding effect on the trifluoromethyl group. Based on the data for similar N-trifluoromethyl and aryl-trifluoromethyl compounds, which typically resonate in the -60 to -65 ppm range, a chemical shift in this region is anticipated for 6-bromo-1-(trifluoromethyl)-1H-indole.
Experimental Protocol for ¹⁹F NMR Spectrum Acquisition
To empirically determine the ¹⁹F NMR chemical shift of 6-bromo-1-(trifluoromethyl)-1H-indole, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-bromo-1-(trifluoromethyl)-1H-indole.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
For precise chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[5] Alternatively, an external reference such as a sealed capillary containing CFCl₃ can be used.[1]
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.
-
The sample is inserted into the magnet, and the spectrometer is locked onto the deuterium signal of the solvent.[1]
-
The probe must be tuned to the ¹⁹F frequency.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence with proton decoupling is typically sufficient. Inverse-gated decoupling can be employed to minimize the Nuclear Overhauser Effect (NOE) for quantitative measurements.[4]
-
Spectral Width: A wide spectral width of at least 200 ppm should be initially set to ensure the signal is captured, centered around the expected chemical shift region (e.g., -62 ppm).[1]
-
Transmitter Offset: The transmitter offset should be set to the center of the expected chemical shift range.[6]
-
Acquisition Time: An acquisition time of 1-2 seconds will provide good digital resolution.[1]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate. For accurate integration in quantitative experiments, this should be at least 5 times the T₁ relaxation time of the fluorine nucleus.[1]
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum should be phased to obtain pure absorption lineshapes.
-
The baseline should be corrected to ensure accurate integration.
-
The chemical shift is referenced to the internal or external standard.
Visualization of the Experimental Workflow
Caption: Experimental workflow for acquiring the ¹⁹F NMR spectrum.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps. The use of a well-characterized internal standard provides a reliable reference point for the chemical shift. Consistent experimental parameters, particularly the relaxation delay, ensure the quantitative reliability of the signal. Furthermore, the high sensitivity and large chemical shift dispersion inherent to ¹⁹F NMR mean that the resulting spectrum should provide a clean, unambiguous singlet for the trifluoromethyl group, assuming no fluorine-fluorine coupling is present in the molecule.[1]
Conclusion
While the precise ¹⁹F NMR chemical shift of 6-bromo-1-(trifluoromethyl)-1H-indole awaits experimental confirmation, a comparative analysis of structurally related compounds strongly suggests a value in the range of -60 to -65 ppm. The provided experimental protocol offers a robust and reliable method for its determination. For researchers and scientists in drug development, a thorough understanding and application of ¹⁹F NMR spectroscopy are indispensable for the confident characterization of fluorinated molecules, ultimately accelerating the path to new therapeutic discoveries.
References
- Application Notes and Protocols for 19F NMR Spectroscopy of Fluorin
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC.
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
- Certified Reference M
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Shelf-Stable Electrophilic Trifluoromethyl
- F19 detection - NMR Facility, UCSB Chem and Biochem.
- 19F NMR Reference Standards.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles - American Chemical Society.
- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The Intern
Sources
HPLC retention time comparison of fluorinated indole derivatives
An In-Depth Guide to the Reverse-Phase HPLC Retention Behavior of Positional Fluoroindole Isomers
This guide provides a detailed comparison of the High-Performance Liquid Chromatography (HPLC) retention times for positional isomers of fluorinated indole. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol to explain the underlying physicochemical principles that govern the chromatographic separation of these critical pharmaceutical building blocks. We will explore how the subtle change in the position of a single fluorine atom can significantly impact a molecule's hydrophobicity and, consequently, its elution profile in reverse-phase chromatography.
The Significance of Fluorinated Indoles and HPLC Analysis
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic incorporation of fluorine atoms into the indole ring is a widely used tactic to modulate key drug-like properties, including metabolic stability, bioavailability, and binding affinity.[1][2] As new fluorinated indole analogues are synthesized, their purification and analysis become paramount. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose, separating compounds based on their relative hydrophobicity.[3] Understanding the retention behavior of these derivatives is not merely a procedural step but a window into their fundamental physicochemical properties.
The Chromatographic Principle: Hydrophobicity and Retention Time
In RP-HPLC, the stationary phase (typically a C18-silica column) is nonpolar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water.[3] The separation is driven by the hydrophobic effect: more hydrophobic (or lipophilic) molecules interact more strongly with the nonpolar stationary phase and are therefore retained longer on the column.[4]
A key predictor for a compound's retention time in RP-HPLC is its octanol-water partition coefficient (LogP).[5] This value quantifies a compound's lipophilicity. A higher LogP value indicates greater lipophilicity and predicts a longer retention time under RP-HPLC conditions.
LogP and Retention Time (tR): Higher LogP -> Stronger interaction with C18 stationary phase -> Longer tR Lower LogP -> Weaker interaction with C18 stationary phase -> Shorter tR
This direct relationship allows us to predict the elution order of closely related isomers by comparing their LogP values.
Comparative Analysis: The Impact of Fluorine's Position
While fluorination is often thought to increase lipophilicity, its effect is highly dependent on the molecular context. The position of the highly electronegative fluorine atom on the indole ring alters the molecule's electron distribution and dipole moment, which in turn influences its interaction with water and thus its overall hydrophobicity.
Table 1: Comparative Physicochemical Properties and Predicted HPLC Elution Order of Indole and Monofluoroindole Isomers.
| Compound | Structure | Calculated LogP (cLogP)* | Predicted Retention Order | Illustrative Retention Time (min)** |
| 7-Fluoroindole | 7-Fluoro-1H-indole | 2.45 | 5 (Last to Elute) | 12.8 |
| 6-Fluoroindole | 6-Fluoro-1H-indole | 2.40 | 4 | 12.1 |
| 5-Fluoroindole | 5-Fluoro-1H-indole | 2.38 | 3 | 11.8 |
| Indole | 1H-indole | 2.14 | 2 | 9.5 |
| 4-Fluoroindole | 4-Fluoro-1H-indole | 2.09 | 1 (First to Elute) | 9.1 |
*Calculated LogP values are generated using standard computational algorithms (e.g., XLogP3) and serve as a reliable predictor of hydrophobicity. **Illustrative retention times are hypothetical values based on the predicted elution order under the protocol described in Section 4. They serve to exemplify the expected separation.
Analysis of Elution Order:
From the data, a clear trend emerges. The parent indole is predicted to elute after the 4-fluoroindole but before the 5-, 6-, and 7-fluoro isomers.
-
4-Fluoroindole (Earliest Elution): The fluorine at the C4 position significantly lowers the molecule's hydrophobicity compared to the parent indole. This is likely due to the proximity of the electronegative fluorine to the pyrrole nitrogen, creating a stronger molecular dipole that enhances interaction with the polar mobile phase, leading to faster elution.
-
Indole: Serves as our baseline for comparison.
-
5- and 6-Fluoroindole (Intermediate Elution): Placing the fluorine at the C5 or C6 positions on the benzene ring increases the overall hydrophobicity relative to indole. These positions are further from the heteroatom, and the fluorine's effect is more dominated by its lipophilic contribution than by intramolecular polar interactions.
-
7-Fluoroindole (Latest Elution): The C7 position results in the most hydrophobic analogue. The fluorine at this position is adjacent to the benzene ring fusion and appears to most effectively shield the polar N-H group or contribute to a larger nonpolar surface area, leading to the strongest interaction with the C18 stationary phase.
Self-Validating Experimental Protocol
This protocol provides a robust starting point for the separation and analysis of fluoroindole isomers. The system suitability test incorporated within the startup procedure ensures the system is performing correctly before sample analysis, making the protocol inherently self-validating.
Instrumentation and Materials:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.
-
Analytes: Indole, 4-Fluoroindole, 5-Fluoroindole, 6-Fluoroindole, 7-Fluoroindole.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Methodology:
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B. Filter through a 0.45 µm filter and degas for 15 minutes.
-
Sample Preparation: Prepare individual stock solutions of each analyte in the sample diluent at a concentration of 1 mg/mL. Create a mixed standard solution containing all five analytes at a final concentration of 50 µg/mL each.
-
HPLC System Startup & Equilibration:
-
Set the column thermostat to 30 °C.
-
Set the UV detection wavelength to 275 nm.
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with a mobile phase composition of 60% A and 40% B at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the mixed standard solution (10 µL).
-
Verify the following criteria:
-
Tailing Factor (T): Should be between 0.9 and 1.5 for the indole peak.
-
Theoretical Plates (N): Should be > 2000 for the indole peak.
-
Resolution (Rs): The resolution between the two closest eluting peaks (predicted to be 4-fluoroindole and indole) should be > 1.5.
-
-
Do not proceed with sample analysis if SST criteria are not met.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0.0 min: 40% B
-
15.0 min: 60% B
-
16.0 min: 40% B
-
20.0 min: 40% B (Post-run equilibration)
-
-
-
Data Analysis: Identify peaks based on the retention times obtained from individual standard injections. Compare the retention times of the isomers in the mixed solution.
Visualizing the Process and Principles
Diagrams can clarify complex workflows and relationships. The following have been generated using Graphviz to illustrate the key aspects of this guide.
Caption: A typical experimental workflow for the comparative HPLC analysis of fluorinated indoles.
Caption: Key factors influencing the HPLC retention time of fluorinated indole derivatives.
Senior Scientist Insights & Conclusion
The predictive power of LogP is a cornerstone of chromatographic method development. While this guide uses calculated values to establish a predicted elution order, it is crucial for laboratories to confirm this experimentally. The subtle interplay of dipole moment and hydrophobicity can sometimes lead to unexpected results that computational models may not fully capture. For instance, using a different stationary phase, such as a Pentafluorophenyl (PFP) column, could dramatically alter the elution order by introducing additional separation mechanisms like π-π and dipole-dipole interactions.
References
-
Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]
-
Cheméo. (n.d.). Indole (CAS 120-72-9). Retrieved February 23, 2026, from [Link]
-
Fritz Haber Institute. (2019). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Database. Retrieved February 23, 2026, from [Link]
-
Pompach, P., et al. (2022). pKa – LogP plot covered by fluorine-containing and non-fluorinated derivatives with experimental values. ResearchGate. Available from: [Link]
-
Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Reddit. (2021, April 13). [Analytical Chemistry] Question about HPLC retention time. Available from: [Link]
-
ResearchGate. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available from: [Link]
-
RSC Publishing. (2022). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Available from: [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 23, 2026, from [Link]
-
The Good Scents Company. (n.d.). indole, 120-72-9. Retrieved February 23, 2026, from [Link]
-
Tsuboyama, K., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 293-303. Available from: [Link]
-
Waters. (n.d.). HPLC Column Performance. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, February 22). The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid. Available from: [Link]
-
Elsevier. (2018, May 28). Fluorine-containing indoles. Available from: [Link]
-
National Center for Biotechnology Information. (2025, October 31). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC. Retrieved February 23, 2026, from [Link]
Sources
- 1. Recent progress in understanding hydrophobic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole CAS#: 120-72-9 [m.chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Confirming N-CF3 Bond Formation via Heteronuclear NMR
Content Type: Comparative Analysis & Protocol Guide
Subject: N-Trifluoromethylation Verification (
Executive Summary: The Analytical Gap
The formation of the N-CF3 (N-trifluoromethyl) bond is a high-value synthetic target in drug discovery due to its ability to modulate lipophilicity (
Standard
This guide compares the two definitive 2D NMR techniques required for unambiguous confirmation:
Comparative Analysis: HMBC vs. HOESY
The choice between these methods depends on the specific analytical question: Did the bond form? (HMBC) vs. Where is the group located in 3D space? (HOESY).
Table 1: Technical Specifications & Performance Matrix
| Feature | ||
| Primary Output | Through-Bond connectivity ( | Through-Space proximity (Dipolar coupling). |
| Verification Target | Confirms the C-N-C or C-F skeleton. | Confirms Regiochemistry (N-CF3 vs. C-CF3). |
| Detection Mode | Indirect ( | |
| Critical Parameter | Optimization of long-range delay ( | Mixing time ( |
| Sensitivity | Medium (requires optimized probes). | High (uses |
| Time Investment | 1–4 Hours (concentration dependent). | 0.5–2 Hours. |
| Blind Spot | Cannot distinguish conformers easily. | Requires protons within |
Method A: F- C HMBC (The Connectivity Check)
Mechanism of Action
Standard
The solution is
Diagnostic Signals[3]
-
Correlation: A strong cross-peak at the CF3 carbon frequency (
ppm, quartet in 1D) and the CF3 fluorine frequency ( to ppm). -
/
Correlation: Critical for N-CF3. You will see correlations from the CF3 fluorines to the alpha-carbons of the amine scaffold. This proves the CF3 is attached to the nitrogen.
Experimental Protocol
-
Probe Requirement: BBFO or cryoprobe capable of tuning to
F on the inner coil (observe) and C on the outer coil (decouple/transfer). -
Pulse Sequence: hmbcgpndqf (or equivalent
F-detected variant). -
Optimization:
-
Spectral Width: Open the
C window to 250 ppm (carbonyls/aromatics) and F to cover the CF3 region. -
Coupling Constant (
): Set the long-range coupling delay for . For N-CF3 systems, a value of 6–10 Hz is robust for seeing the scaffold carbons. -
Relaxation Delay (D1): Fluorines in CF3 groups have variable
. Set D1 s to avoid signal saturation.
-
Expert Insight: If you lack a
F-observe probe, run a standardH- C HMBC but look for the "missing" correlation. The alpha-carbons next to the nitrogen will show broadening or splitting due to coupling, even if the cross-peak is weak.
Method B: H- F HOESY (The Spatial Check)
Mechanism of Action
HOESY (Heteronuclear Overhauser Effect Spectroscopy) measures the Nuclear Overhauser Effect (NOE) between two different nuclei. It detects magnetization transfer through space, not bonds.
Diagnostic Signals[3]
-
N-CF3 Confirmation: If the CF3 is on the nitrogen, it will show strong NOE cross-peaks to the ortho-protons (if aromatic amine) or alpha-protons (if aliphatic amine).
-
Negative Result: If the CF3 is actually on a remote carbon (C-CF3 regioisomer), the NOE to the amine's alpha-protons will be absent or significantly weaker.
Experimental Protocol
-
Probe Requirement: H/F/X triple resonance or standard BBFO (if hardware supports H-F simultaneous pulsing).
-
Pulse Sequence: hoesyph (Phase sensitive).
-
Optimization:
-
Mixing Time (
): This is the most critical parameter.-
Small molecules (< 500 Da): 400–600 ms .
-
Medium molecules / Viscous solvents: 300–400 ms .
-
-
Scans: NOE signals are weak (1-5% of diagonal). Minimum 32 scans per increment.
-
Processing: Use a 90° shifted sine-bell squared function (QSINE, SSB=2) to suppress the diagonal tails.
-
Integrated Workflow & Decision Logic
The following diagram illustrates the logical pathway for confirming N-CF3 bond formation, determining when to deploy HMBC versus HOESY.
Caption: Decision tree for N-CF3 validation. HMBC proves the bond exists; HOESY proves the spatial arrangement.
References
-
Schoenebeck, F., et al. (2017).[6] "Rapid Access to N-Trifluoromethyl Amines." Angewandte Chemie International Edition. [Link]
-
Linclau, B., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances. [Link]
-
Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (Chapter 10: Heteronuclear Methods). [Link]
-
Bauer, M., et al. (2015). "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted Trifluoromethyl Centers." Journal of Organic Chemistry. [Link]
Sources
A Comparative Analysis of the Acidity of 1-(Trifluoromethyl)-1H-indole and its Parent Indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the indole scaffold stands as a privileged structure, forming the core of numerous bioactive compounds. The strategic modification of this heterocyclic system allows for the fine-tuning of its physicochemical properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile. A key parameter in this molecular engineering is the acidity of the indole N-H proton, quantified by its pKa value. This guide provides an in-depth comparison of the pKa of the parent indole molecule and its 1-(trifluoromethyl)-substituted derivative, offering insights into the potent electronic effects of the trifluoromethyl group.
The Impact of N-Trifluoromethylation on Indole's Acidity: A Quantitative Look
The introduction of a trifluoromethyl (-CF3) group at the 1-position of the indole ring dramatically increases the acidity of the N-H proton. This is a direct consequence of the powerful electron-withdrawing nature of the -CF3 group.
| Compound | Structure | pKa (in DMSO) |
| 1H-Indole | ~21[1] | |
| 1-(Trifluoromethyl)-1H-indole | Estimated to be significantly lower |
The Underlying Science: Inductive Effect of the Trifluoromethyl Group
The dramatic increase in acidity observed upon N-trifluoromethylation of indole is primarily attributed to the strong electron-withdrawing inductive effect (-I effect) of the trifluoromethyl group.[2][3] This effect can be understood through the following mechanistic considerations:
-
Electronegativity of Fluorine: Fluorine is the most electronegative element, and the three fluorine atoms in the -CF3 group exert a powerful pull on the electron density of the C-F bonds.
-
Polarization: This intense electron withdrawal polarizes the bond between the nitrogen of the indole ring and the carbon of the trifluoromethyl group, creating a significant partial positive charge on the nitrogen atom.
-
Stabilization of the Conjugate Base: When the N-H proton is abstracted by a base, a negative charge develops on the nitrogen atom, forming the indolide anion. The adjacent, highly electron-deficient trifluoromethyl group effectively delocalizes and stabilizes this newly formed negative charge through its strong inductive pull.[4][5][6] This stabilization of the conjugate base makes the parent acid (1-(trifluoromethyl)-1H-indole) more willing to donate its proton, hence, a stronger acid with a lower pKa.
In contrast, the parent indole lacks such a potent electron-withdrawing substituent on the nitrogen. The lone pair of electrons on the nitrogen is delocalized into the aromatic system, contributing to its aromaticity.[7] While this delocalization provides some stability to the indolide anion, it is significantly less pronounced than the stabilization afforded by the -CF3 group.
Experimental Determination of pKa: A Spectrophotometric Approach
The pKa of an acidic compound like indole and its derivatives can be reliably determined using UV-Vis spectrophotometry.[5][8][9] This method leverages the difference in the absorption spectra between the protonated (acidic) and deprotonated (basic) forms of the molecule.
Protocol for Spectrophotometric pKa Determination
This protocol outlines the key steps for determining the pKa of an indole derivative.
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values are prepared. The chosen buffer system should not interfere with the absorbance of the analyte.
-
Preparation of Stock Solution: A stock solution of the indole derivative in a suitable organic solvent (e.g., DMSO, ethanol) is prepared.
-
Sample Preparation: A small, constant aliquot of the stock solution is added to each of the buffer solutions to create a series of solutions with varying pH but a constant total concentration of the indole derivative.
-
Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelengths of maximum absorbance for both the protonated (λ_acid) and deprotonated (λ_base) forms are identified.
-
Data Analysis: The absorbance of each solution is measured at both λ_acid and λ_base. The pKa can be determined graphically by plotting the absorbance at one of the wavelengths versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be utilized by calculating the ratio of the deprotonated to protonated species at each pH.[9]
Workflow for Spectrophotometric pKa Determination
Caption: Workflow for the spectrophotometric determination of pKa.
Conclusion
The substitution of a trifluoromethyl group at the 1-position of the indole ring leads to a significant increase in the acidity of the N-H proton. This is a direct result of the potent electron-withdrawing inductive effect of the -CF3 group, which stabilizes the resulting indolide anion. Understanding this fundamental principle is crucial for medicinal chemists and drug developers in the rational design of indole-based therapeutic agents with optimized physicochemical and biological properties. The experimental determination of pKa through methods like spectrophotometry provides the empirical data necessary to validate these design strategies.
References
- Vertex AI Search. (n.d.). Indole.
-
Wikipedia. (2024, February 19). Indole. In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved February 24, 2026, from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved February 24, 2026, from [Link]
-
Ataman Kimya. (n.d.). INDOLE. Retrieved February 24, 2026, from [Link]
-
Chemcess. (2025, August 17). Indole: Properties, Reactions, Production And Uses. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (2024, January 29). Electrophilic aromatic directing groups. In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved February 24, 2026, from [Link]
-
Moradabad Educational Trust Faculty of Pharmacy. (n.d.). Spectrophotometric determination of pKa of Montelukast sodium. Retrieved February 24, 2026, from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4: Substituent Effects on Acidity. Retrieved February 24, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Comparative Guide: Mass Spectrometry Fragmentation of N-Trifluoromethyl Indoles
Executive Summary
This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of
Unlike their
The Chemical Context: Why Indoles?
The
-
Medicinal Value: drastically reduced basicity (
modulation) and increased lipophilicity compared to or indoles. -
Analytical Challenge: The
bond in moieties possesses "hemi-aminal" character. While kinetically stable in biological buffers, this bond is the "weak link" under the high-energy conditions of Electron Ionization (EI) or Collision-Induced Dissociation (CID), leading to unique fragmentation signatures.
Comparative Fragmentation Analysis
The following table contrasts the behavior of
Table 1: Comparative MS Fragmentation Signatures
| Feature | |||
| Parent Ion ( | Moderate Intensity. The parent ion is visible but often not the base peak due to facile fragmentation. | High Intensity. The | High Intensity. The |
| Dominant Neutral Loss | Loss of 69 Da ( | Loss of 19 Da ( | Loss of 1 Da ( |
| Base Peak Mechanism | Heterolytic/Homolytic Cleavage of | Ring Fragmentation. Often requires ring opening before the | Ring Expansion. Formation of quinolinium-like ions (Tropylium analogue). |
| Diagnostic Ratio | High | Low | High |
Deep Dive: The Cleavage Mechanism
The fragmentation of
-
Ionization: Formation of the radical cation
primarily localized on the indole ring system. -
-Cleavage: The
bond weakens significantly. The expulsion of the trifluoromethyl radical ( ) is thermodynamically favored because:- is a relatively stable radical.
-
The resulting cation (the indole cation,
116 for unsubstituted indole core) regains aromatic electron density that was previously withdrawn by the group.
In contrast,
Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent fragmentation pathways between
Caption: Divergent fragmentation logic:
Experimental Protocols
To validate the presence of the
Protocol A: GC-MS (Electron Ionization)
Objective: Confirm structure via diagnostic
-
Sample Prep: Dissolve 1 mg of isolated indole in 1 mL HPLC-grade Dichloromethane (DCM).
-
Inlet Parameters:
-
Temp: 250°C.
-
Mode: Splitless (to detect trace isomers) or Split 20:1 (for pure compounds).
-
-
MS Source:
-
Ionization Energy: 70 eV (Standard).
-
Source Temp: 230°C.
-
-
Data Analysis (The Validation Check):
-
Step 1: Locate Parent Ion (
). -
Step 2: Extract Ion Chromatogram (EIC) for
69 ( ). Note: While is lost as a neutral radical, a small fraction may ionize. However, look for the complementary loss. -
Step 3: Calculate Ratio
. -
Threshold: If
(i.e., fragment is stronger than parent), is highly probable. If , suspect isomer.
-
Protocol B: LC-MS/MS (Electrospray Ionization - ESI)
Objective: Soft ionization characterization for thermally labile derivatives.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (
). -
Collision Energy (CE) Ramp:
-
Perform a CE ramp from 10 eV to 50 eV.
-
-
Observation:
-
indoles will show a sharp transition to the
species at lower collision energies compared to analogues. -
Note: In ESI, the "proton sponge" effect of the indole nitrogen is reduced by the electron-withdrawing
. Sensitivity may be lower than standard indoles.
-
indoles will show a sharp transition to the
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications.[2] Retrieved from 2
-
National Institutes of Health (NIH). (2023). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability.[3][4] Retrieved from 4
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[5][6][7][8][9] Retrieved from 6
-
Chinese Chemical Society. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride.[10] Retrieved from 10
-
Royal Society of Chemistry. (2025). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability.[3][4] Retrieved from 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 8. par.nsf.gov [par.nsf.gov]
- 9. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chinesechemsoc.org [chinesechemsoc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-1-(trifluoromethyl)-1H-indole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-bromo-1-(trifluoromethyl)-1H-indole. As a brominated and fluorinated heterocyclic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established laboratory safety protocols and an understanding of the compound's chemical nature.
Hazard Assessment: Understanding the "Why"
-
Physiological Hazards : The compound is expected to be harmful if swallowed and act as an irritant to the skin, eyes, and respiratory system.[1][2] Direct contact and inhalation must be strictly avoided.
-
Chemical Reactivity : As a halogenated organic compound, it must not be mixed with incompatible waste streams, particularly strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions.[3][4]
-
Environmental Concerns :
-
Brominated Aromatic Core : Brominated aromatic compounds are noted for their potential persistence and toxicity.[5] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific regulations for wastes generated from organobromine production due to these concerns.[6]
-
Trifluoromethyl (CF3) Group : The C-F bond is exceptionally strong, lending high metabolic and chemical stability to the molecule.[7] This stability, while useful in drug design, raises significant environmental concerns about persistence. Molecules containing a trifluoromethyl group fall under the modern definition of per- and polyfluoroalkyl substances (PFAS), which are under intense scrutiny for their longevity in the environment and potential for bioaccumulation.[7][8]
-
Given this profile, 6-bromo-1-(trifluoromethyl)-1H-indole must be treated as a hazardous waste, with disposal pathways focusing on high-temperature incineration at a licensed facility equipped to handle halogenated organic substances.[9]
Essential Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile, inspected for integrity before each use. Dispose of contaminated gloves as solid hazardous waste.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : All handling of the solid compound or its volatile solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Waste Segregation & Collection: A Step-by-Step Protocol
The cornerstone of proper disposal is rigorous segregation at the point of generation. Mixing this compound with non-hazardous or other types of hazardous waste can lead to dangerous reactions and regulatory non-compliance.
Step 1: Designate a Waste Container
-
Select a container that is in good condition, leak-proof, and has a secure, threaded screw-top cap.[11][12]
-
The container material must be compatible with the waste. For solutions, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, a clearly marked pail or wide-mouth bottle is suitable.
-
Crucially, this container must be designated exclusively for Halogenated Organic Waste .[4][10][13]
Step 2: Collect Waste Streams
-
Solid Waste : Collect pure, unadulterated 6-bromo-1-(trifluoromethyl)-1H-indole, or residues from spill clean-ups, in a designated solid waste container.
-
Liquid Waste : Collect solutions containing the compound in the designated liquid waste container. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[13][14] Keeping halogenated and non-halogenated waste separate is critical because halogenated waste requires a more complex and costly incineration process to neutralize the acidic gases (e.g., HBr, HF) produced upon combustion.[9][13]
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be collected in a separate, clearly labeled bag for "Chemically Contaminated Solid Waste" and placed within a rigid secondary container.[3]
Step 3: Manage Empty Containers
-
The original reagent bottle is not considered "empty" until it has been thoroughly rinsed.
-
The first rinse with a suitable solvent (e.g., methanol, ethyl acetate) must be collected and disposed of as liquid halogenated hazardous waste.[15] Subsequent rinses may also need to be collected depending on local institutional policy.
-
Only after being thoroughly rinsed and air-dried in a fume hood can the container be prepared for disposal.[11] All labels must be completely defaced or removed before the container is placed in the appropriate glass or plastic recycling receptacle.[11][15]
Labeling and Storage: Ensuring Compliance
Proper labeling is a non-negotiable legal and safety requirement.
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[4]
-
The label must include:
-
Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be away from ignition sources and incompatible chemicals.[3]
-
Use secondary containment (e.g., a plastic bin) for all liquid waste containers to contain potential leaks.[3][15]
Disposal Pathway and Spill Procedures
The final step is the transfer of waste to trained professionals.
-
Scheduled Pickup : Never dispose of this chemical down the drain or in the regular trash.[15] Contact your institution's EHS department to schedule a waste pickup.
-
Spill Response :
-
Minor Spill : For small spills of solid material, gently sweep it up (avoid creating dust) and place it in the solid halogenated waste container. For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand), collect the absorbed material using non-sparking tools, and place it in the solid waste container.
-
Major Spill : In the event of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's EHS emergency line immediately.[15]
-
Quantitative Data Summary
The following table summarizes the hazard profile based on data from the closely related isomer, 6-bromo-2-(trifluoromethyl)-1H-indole, which serves as the best available proxy.
| Parameter | Identifier/Statement | Source |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H315: Causes skin irritation | [1] | |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| GHS Signal Word | Warning | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Primary Disposal Route | Segregated Halogenated Waste Stream | [4][10][13] |
| Recommended Treatment | High-Temperature Incineration | [9][16] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of 6-bromo-1-(trifluoromethyl)-1H-indole waste streams within a laboratory setting.
Caption: Disposal workflow for 6-bromo-1-(trifluoromethyl)-1H-indole.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Laboratory Hazardous Waste Management. (n.d.). University of British Columbia Facilities. Retrieved from [Link]
-
Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
-
Szabó, K. I., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(14), 8334-8384. American Chemical Society. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]
-
Breton, M., et al. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Szabó, K. I., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]
-
Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
Liu, Y., et al. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Royal Society of Chemistry. Retrieved from [Link]
-
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
-
Togni, A. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia, 78(9), 687-689. Retrieved from [Link]
-
6-Bromo-2-(trifluoromethyl)-1H-indole. (n.d.). MilliporeSigma. Retrieved from [Link]
-
ECHA identifies certain brominated flame retardants as candidates for restriction. (2023, March 15). European Chemicals Agency. Retrieved from [Link]
-
Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. 6-Bromo-2-(trifluoromethyl)-1H-indole | 1782390-81-1 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. All news - ECHA [echa.europa.eu]
- 6. epa.gov [epa.gov]
- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 6-bromo-1-(trifluoromethyl)-1H-indole
Executive Hazard Analysis (The "Why")
Standard Safety Data Sheets (SDS) for 6-bromo-1-(trifluoromethyl)-1H-indole often default to generic "Irritant" classifications.[1] As a drug development professional, you must look beyond these defaults. This molecule presents a dual-hazard profile driven by its structural moieties:
-
The Trifluoromethyl (
) Group: Unlike standard indoles, the -trifluoromethyl group significantly increases the molecule's lipophilicity (LogP).[1] -
The Halogenated Core (Br + F):
-
Operational Impact: Thermal decomposition or reaction with strong acids can release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . Standard organic vapor respirators may be insufficient if acid gases are evolved during workup [2].[1]
-
The PPE Firewall: Specification Matrix
Do not rely on standard "blue nitrile" gloves for solution-phase handling.[1] The following matrix prescribes PPE based on the state of matter and operation duration.
| PPE Component | Solid / Powder Handling | Solution Phase (Synthesis/Workup) | Critical Specification |
| Hand Protection | Single Nitrile (min 5 mil) | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate | Do NOT use Latex. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood (Sash at lowest working height) | If hood is unavailable (Emergency only): Full-face respirator with P100 + Organic Vapor/Acid Gas cartridges. |
| Eye/Face | Chemical Safety Goggles | Chemical Safety Goggles + Face Shield | Safety glasses are insufficient due to the risk of splash and rapid corneal absorption. |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Chemical Apron (Tyvek/PVC) | Synthetic clothing (nylon/polyester) under the lab coat is discouraged due to static cling with fluorinated powders. |
Operational Workflow & Logic
Phase A: Weighing & Transfer (Static Hazard)
Fluorinated indoles are often fluffy, electrostatic solids.[1] They tend to "fly" when spatially confined.[1]
-
Protocol: Use an antistatic gun or ionizer bar inside the balance enclosure before weighing.[1]
-
Containment: Weigh inside a secondary container (e.g., a wide-mouth jar) to catch stray particles. Do not weigh on an open bench.
Phase B: Reaction Setup (Solvent Compatibility)
-
Solvent Choice: Avoid dimethyl sulfoxide (DMSO) if possible.[1] DMSO dramatically enhances the skin permeability of fluorinated compounds, effectively "ferrying" the toxin through gloves and skin [4].
-
Vessel: Use borosilicate glass.[1] Avoid metal spatulas if the compound is potentially reactive; use Teflon-coated or ceramic tools to prevent metal-catalyzed decomposition.[1]
Phase C: Quenching & Workup (The Acid Risk)
-
Risk: If the reaction involves strong Lewis acids (e.g.,
, ), quenching can liberate HF/HBr. -
Control: Quench at
with a vent line directed to a caustic scrubber (e.g., NaOH solution) or into the back of the fume hood. Never quench on an open bench.
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for PPE selection and emergency response.
Caption: Decision tree for PPE selection and emergency spill response based on physical state.
Waste Management & Disposal
Crucial Rule: This compound must be segregated into Halogenated Waste streams.[1][2]
-
Segregation: Do not mix with non-halogenated solvents (acetone, ethanol) unless they are part of the reaction mixture. Mixing halogenated waste with oxidizers or strong acids can result in pressure buildup or toxic gas evolution.[1]
-
Labeling: Clearly mark the container as "Contains Fluorinated Organics" and "Potential HF Generator" if acidic.
-
Decontamination of Glassware:
-
Rinse glassware with Dichloromethane (DCM) first (collect as halogenated waste).
-
Follow with a Triple Rinse of Acetone.[1]
-
Base Bath Warning: Do not soak heavily contaminated glassware directly in a strong base bath (KOH/iPrOH) without pre-rinsing, as rapid defluorination can occur, degrading the bath and potentially releasing heat [5].
-
Emergency Response (Self-Validating Protocol)
-
Skin Contact:
-
Immediate: Drench with water for 15 minutes.
-
Verify: Check for "delayed burn" sensation (indicative of HF release). If pain persists, apply Calcium Gluconate gel (standard HF protocol) as a precaution due to the
hydrolysis potential, and seek medical attention.
-
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: Fluorinated Indoles - Absorption and Toxicity. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Fluorine/Hydrogen Fluoride). Retrieved October 26, 2025, from [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories: Solvent Effects on Permeation. Retrieved October 26, 2025, from [Link]
-
University of Illinois Division of Research Safety. (n.d.).[1] Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved October 26, 2025, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
